2-(bromomethyl)-3-methanesulfonylthiophene
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Overview
Description
Scientific Research Applications
Metallation Reactions
Methylthio- and methylsulfonyl thiophenes, including derivatives like 2-(Bromomethyl)-3-methylsulfonylthiophene, have shown significance in metallation reactions. These thiophenes can be polymetallated using organolithium reagents and superbases, leading to various metallated products. For example, 3-(Methylsulfonyl)thiophene was found to undergo bimetallation at specific positions, indicating the chemical's utility in complex organic synthesis and metallation studies (Fattuoni et al., 2007).
Photoinduced Sulfonylation
A radical relay strategy involving 2-(Bromomethyl)-3-methylsulfonylthiophene derivatives has been developed for the generation of 3-(methylsulfonyl)benzo[b]thiophenes. This photoinduced sulfonylation process is efficient under mild conditions and initiates with the generation of a methyl radical, followed by a radical relay with sulfur dioxide, leading to the production of methylsulfonyl-containing compounds (Gong et al., 2019).
Synthesis of Benzothiazepines
2-(Bromomethyl)-1-sulfonylaziridines, which can be derived from compounds like 2-(Bromomethyl)-3-methylsulfonylthiophene, have been used in the synthesis of novel 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines. This process involves treatment with 2-aminothiophenol and showcases the versatility of these bromomethyl derivatives in synthesizing complex heterocyclic compounds (Karikomi et al., 2008).
Radical (Phenylsulfonyl)methylation
Visible-light-promoted radical (phenylsulfonyl)methylation reactions using bromomethyl phenyl sulfone derivatives, related to 2-(Bromomethyl)-3-methylsulfonylthiophene, have been developed. This method provides a mild and efficient way to access various (phenylsulfonyl)methylated compounds, highlighting the potential of these derivatives in radical-based synthetic chemistry (Liu & Li, 2016).
Mechanism of Action
Target of Action
Brominated compounds are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, brominated compounds typically undergo oxidative addition with palladium, forming a new pd–c bond . The bromine atom is then replaced by a nucleophilic organic group transferred from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in synthetic pathways for creating complex organic molecules .
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which the compound may participate, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-(bromomethyl)-3-methylsulfonylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2S2/c1-11(8,9)6-2-3-10-5(6)4-7/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHHJEJPXKKKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(SC=C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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